molecular formula C22H20N4O5S B3963184 N-[3-(benzimidazol-1-yl)-2-hydroxypropyl]-N-(3-nitrophenyl)benzenesulfonamide

N-[3-(benzimidazol-1-yl)-2-hydroxypropyl]-N-(3-nitrophenyl)benzenesulfonamide

Cat. No.: B3963184
M. Wt: 452.5 g/mol
InChI Key: ZBIWXBSLXSQTMP-UHFFFAOYSA-N
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Description

N-[3-(benzimidazol-1-yl)-2-hydroxypropyl]-N-(3-nitrophenyl)benzenesulfonamide is a complex organic compound that features a benzimidazole moiety, a hydroxypropyl group, and a nitrophenyl benzenesulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(benzimidazol-1-yl)-2-hydroxypropyl]-N-(3-nitrophenyl)benzenesulfonamide typically involves multiple steps One common approach starts with the preparation of the benzimidazole core, which is then functionalized with a hydroxypropyl groupThe reaction conditions often require the use of catalysts, such as triethylamine, and solvents like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[3-(benzimidazol-1-yl)-2-hydroxypropyl]-N-(3-nitrophenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The benzimidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydride .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield ketones, while reduction of the nitro group can produce amines.

Scientific Research Applications

N-[3-(benzimidazol-1-yl)-2-hydroxypropyl]-N-(3-nitrophenyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(benzimidazol-1-yl)-2-hydroxypropyl]-N-(3-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA or proteins, disrupting their normal function. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, while the nitrophenyl benzenesulfonamide moiety can interact with cellular enzymes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(benzimidazol-1-yl)-2-hydroxypropyl]-N-(3-nitrophenyl)benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the hydroxypropyl group enhances its solubility, while the nitrophenyl benzenesulfonamide moiety provides additional sites for chemical modification and interaction with biological targets.

Properties

IUPAC Name

N-[3-(benzimidazol-1-yl)-2-hydroxypropyl]-N-(3-nitrophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O5S/c27-19(14-24-16-23-21-11-4-5-12-22(21)24)15-25(17-7-6-8-18(13-17)26(28)29)32(30,31)20-9-2-1-3-10-20/h1-13,16,19,27H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBIWXBSLXSQTMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(CN2C=NC3=CC=CC=C32)O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(benzimidazol-1-yl)-2-hydroxypropyl]-N-(3-nitrophenyl)benzenesulfonamide
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